2(Octyloxy)methylbromobenzene
CAS No.:
Cat. No.: VC14086059
Molecular Formula: C15H23BrO
Molecular Weight: 299.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H23BrO |
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Molecular Weight | 299.25 g/mol |
IUPAC Name | 1-bromo-2-(octoxymethyl)benzene |
Standard InChI | InChI=1S/C15H23BrO/c1-2-3-4-5-6-9-12-17-13-14-10-7-8-11-15(14)16/h7-8,10-11H,2-6,9,12-13H2,1H3 |
Standard InChI Key | KSTRDHGYCCKKRC-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCOCC1=CC=CC=C1Br |
Introduction
Structural Characteristics and Molecular Identity
Chemical Composition and Bonding
2-(Octyloxy)methylbromobenzene (systematic name: 1-bromo-2-[(octyloxy)methyl]benzene) features a benzene ring substituted with a bromine atom at position 1 and a methyl-linked octyloxy group at position 2. The molecular formula is C₁₅H₂₃BrO, with a molecular weight of 315.25 g/mol. The octyloxy chain (-O-(CH₂)₇CH₃) introduces significant hydrophobicity, while the bromine atom enhances electrophilic reactivity, making the compound amenable to nucleophilic substitution reactions .
Key Structural Features:
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Bromine Substituent: Positioned para to the methyl-octyloxy group, bromine acts as a leaving group in substitution reactions.
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Octyloxy-Methyl Linkage: The methylene bridge (-CH₂-O-) connects the octyl chain to the aromatic ring, influencing solubility and steric effects.
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Aromatic Ring: The benzene core provides planar stability and sites for further functionalization.
Spectroscopic Properties
While direct spectroscopic data for 2-(Octyloxy)methylbromobenzene are unavailable, analogs such as 1-bromo-2-isopropoxybenzene ( ) and 1,2-bis(octyloxy)benzene ( ) offer insights:
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NMR: Expected signals include a singlet for the methylene protons (δ 4.2–4.5 ppm), a triplet for the terminal methyl group (δ 0.8–1.0 ppm), and aromatic protons (δ 6.8–7.5 ppm).
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IR: Stretching vibrations for C-Br (~600 cm⁻¹) and ether C-O (~1100 cm⁻¹) would dominate.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2-(Octyloxy)methylbromobenzene likely involves multi-step reactions, drawing from methodologies used for related compounds:
Step 1: Williamson Ether Synthesis
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Alkylation of 2-Bromobenzyl Alcohol:
Reacting 2-bromobenzyl alcohol with 1-bromooctane in the presence of a base (e.g., K₂CO₃) yields the ether product .
Step 2: Purification and Characterization
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Column Chromatography: Isolate the product using silica gel and a non-polar solvent system.
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Mass Spectrometry: Confirm molecular ion peaks at m/z 315 (M⁺).
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
Reaction Type | Mechanism | Product Example |
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Nucleophilic Substitution | Bromine replaced by nucleophiles | 2-(Octyloxy)methylphenol |
Oxidation | Ether cleavage under strong acids | Bromobenzaldehyde derivatives |
Physicochemical Properties
Physical State and Solubility
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Appearance: Likely a colorless to pale yellow liquid or low-melting solid.
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Solubility: High in non-polar solvents (e.g., hexane, chloroform); insoluble in water .
Thermal Stability
Comparison with Structural Analogs
Challenges and Future Directions
Current limitations include a lack of direct toxicity data and optimized synthetic protocols. Future research should prioritize:
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Biological Screening: Evaluate antimicrobial and cytotoxic activity.
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Process Optimization: Develop greener synthesis routes (e.g., catalytic methods).
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Material Characterization: Study phase behavior for liquid crystal applications.
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